1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one is a chemical compound that features a pyrrolidine ring attached to a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one typically involves the construction of the pyrrolidine ring followed by the attachment of the pyridine group. One common method includes:
Cyclization of acyclic precursors: This involves the formation of the pyrrolidine ring from acyclic precursors through cyclization reactions.
Functionalization of preformed pyrrolidine rings:
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and pyridine moiety contribute to its binding affinity and selectivity towards certain proteins and enzymes. This interaction can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Pyrrolidine-2-one: A compound with a similar pyrrolidine ring but different functional groups.
Pyrrolidine-2,5-dione: Another derivative with distinct biological activities.
Prolinol: A compound with a hydroxyl group attached to the pyrrolidine ring.
Uniqueness: 1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one is unique due to its specific combination of the pyrrolidine ring and pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-[(2R)-2-pyridin-3-ylpyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13-7-3-5-11(13)10-4-2-6-12-8-10/h2,4,6,8,11H,3,5,7H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSABMTSCLQGWBB-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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